Osi-906 (Linsitinib): An In-Depth Technical Guide on its Mechanism of Action in Cancer Cells
Osi-906 (Linsitinib): An In-Depth Technical Guide on its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Osi-906, also known as Linsitinib, is a potent and selective, orally bioavailable small-molecule inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) and the insulin (B600854) receptor (IR).[1][2] By targeting these critical receptor tyrosine kinases, Osi-906 disrupts key signaling pathways implicated in tumor cell proliferation, survival, and resistance to therapy. This technical guide provides a comprehensive overview of the mechanism of action of Osi-906 in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and experimental workflows.
Core Mechanism of Action: Dual Inhibition of IGF-1R and IR
Osi-906 exerts its anti-cancer effects by competitively binding to the ATP-binding pocket of the IGF-1R and IR kinase domains, thereby inhibiting their autophosphorylation and subsequent activation.[2] This dual inhibition is critical, as both receptors can play compensatory roles in cancer cell signaling. The activation of IGF-1R and IR by their respective ligands, IGF-1, IGF-2, and insulin, triggers a cascade of downstream signaling events that are crucial for malignant progression.[3]
Molecular Targets and Selectivity
Osi-906 demonstrates high selectivity for IGF-1R and IR over a panel of other protein kinases.[4][5] This specificity minimizes off-target effects and associated toxicities.
| Target | IC50 (Cell-Free Assay) | Reference |
| IGF-1R | 35 nM | [1][3][5][6][7] |
| Insulin Receptor (IR) | 75 nM | [1][3][5][6][7] |
| IRR (Insulin Receptor-Related Receptor) | 75 nM | [6] |
Table 1: In vitro inhibitory activity of Osi-906 against its primary molecular targets.
Inhibition of Downstream Signaling Pathways
By blocking the kinase activity of IGF-1R and IR, Osi-906 effectively abrogates the activation of two major downstream signaling pathways: the phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway and the Ras/Raf/MEK/ERK (MAPK) pathway.[3][4][6][7] These pathways are central to regulating cell proliferation, growth, survival, and apoptosis. Osi-906 has been shown to inhibit the phosphorylation of key downstream effectors including Akt, ERK1/2, and S6 kinase.[4][6][7]
Cellular and In Vivo Anti-Tumor Activity
Osi-906 has demonstrated significant anti-proliferative and pro-apoptotic activity across a broad range of cancer cell lines and in preclinical xenograft models.
In Vitro Efficacy
The cellular potency of Osi-906 is reflected in its ability to inhibit IGF-1R autophosphorylation and the proliferation of various cancer cell lines.
| Assay | Cell Line | IC50 / EC50 | Reference |
| IGF-1R Autophosphorylation | 3T3/huIGF1R | 24 nM (IC50) | [4] |
| Downstream Signaling (Akt, ERK1/2, S6 Kinase) | - | 28 - 130 nM (IC50) | [6] |
| Cell Proliferation | Various (NSCLC, CRC, etc.) | 21 - 810 nM (EC50) | [6] |
Table 2: Cellular activity of Osi-906 in vitro.
In Vivo Efficacy
In animal models, orally administered Osi-906 has been shown to inhibit tumor growth and, in some cases, induce tumor regression.
| Xenograft Model | Dose | Outcome | Reference |
| IGF-1R-driven | 25 mg/kg | 60% Tumor Growth Inhibition (TGI) | [6] |
| IGF-1R-driven | 75 mg/kg | 100% TGI, 55% regression | [6] |
| NCI-H292 | 60 mg/kg | Inhibition of glucose uptake | [6] |
Table 3: In vivo anti-tumor activity of Osi-906 in xenograft models.
Detailed Experimental Protocols
The following sections outline the methodologies for key experiments used to characterize the mechanism of action of Osi-906.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of Osi-906 on the kinase activity of purified IGF-1R and IR.
Methodology:
-
Assay Format: ELISA-based or radiometric assays are commonly employed.[6][8]
-
Enzyme Source: Purified recombinant human IGF-1R or IR kinase catalytic domains are used.[6]
-
Substrate: A generic tyrosine kinase substrate, such as poly(Glu:Tyr), is coated onto 96-well plates.[6]
-
Reaction Mixture: The kinase, substrate, and varying concentrations of Osi-906 are incubated in a buffer containing ATP (e.g., 100 µM).[6] For radiometric assays, (γ-³²P)-ATP is included.[8]
-
Detection (ELISA): Phosphorylation of the substrate is detected using an anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP). The signal is quantified by measuring the absorbance after the addition of an HRP substrate like ABTS.[6]
-
Detection (Radiometric): The reaction products are transferred to a filter paper, washed to remove unincorporated (γ-³²P)-ATP, and the radioactivity is quantified using a scintillation counter.[8]
-
Data Analysis: IC50 values are calculated from the sigmoidal dose-response curve of percent inhibition versus the logarithm of Osi-906 concentration.[6]
Western Blot Analysis
Objective: To assess the effect of Osi-906 on the phosphorylation status of IGF-1R, IR, and downstream signaling proteins in cancer cells.
Methodology:
-
Cell Culture and Treatment: Cancer cell lines are cultured to sub-confluency and then treated with varying concentrations of Osi-906 for a specified duration.
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed in a buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve protein phosphorylation.[9][10]
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard method, such as the BCA assay.[10]
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.[9]
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for total and phosphorylated forms of IGF-1R, IR, Akt, ERK, and other proteins of interest.
-
Detection: The membrane is then incubated with an appropriate HRP-conjugated secondary antibody. The protein bands are visualized using a chemiluminescent substrate and an imaging system.[10]
Cell Viability/Proliferation Assay
Objective: To determine the effect of Osi-906 on the growth and viability of cancer cell lines.
Methodology:
-
Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.[6]
-
Compound Treatment: The cells are then treated with a range of concentrations of Osi-906 for a defined period (e.g., 72 hours).[6]
-
Viability Assessment: Cell viability is measured using a commercially available assay kit, such as:
-
MTT/MTS Assay: These colorimetric assays measure the metabolic activity of viable cells by their ability to reduce a tetrazolium salt to a colored formazan (B1609692) product.[11][12]
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies the amount of ATP present, which is an indicator of metabolically active cells.[6]
-
WST-1 Assay: This is another colorimetric assay that measures the cleavage of the WST-1 tetrazolium salt by mitochondrial dehydrogenases in viable cells.[13]
-
-
Data Acquisition: The absorbance or luminescence is read using a microplate reader.
-
Data Analysis: The results are expressed as a percentage of the vehicle-treated control, and EC50 values are determined from the dose-response curves.[6]
Clinical Implications and Future Directions
While Osi-906 has shown promise in preclinical studies, its clinical activity as a single agent has been modest in some cancer types.[14][15] However, there is a strong rationale for its use in combination with other targeted therapies, such as EGFR inhibitors like erlotinib, to overcome resistance mechanisms.[4][16][17] Further research is needed to identify predictive biomarkers to select patient populations most likely to benefit from Osi-906 treatment. The dual inhibition of IGF-1R and IR remains a compelling strategy in oncology, and a deeper understanding of the intricate signaling networks will be crucial for the successful clinical development of inhibitors like Osi-906.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. OSI-906 (Linsitinib) - Chemietek [chemietek.com]
- 3. Differential Effects of IGF-1R Small Molecule Tyrosine Kinase Inhibitors BMS-754807 and OSI-906 on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. selleckchem.com [selleckchem.com]
- 7. apexbt.com [apexbt.com]
- 8. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combination Treatment of OSI-906 with Aurora B Inhibitor Reduces Cell Viability via Cyclin B1 Degradation-Induced Mitotic Slippage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. origene.com [origene.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 14. A phase 2 study of OSI-906 (linsitinib, an insulin-like growth factor receptor-1 inhibitor) in patients with asymptomatic or mildly symptomatic (non-opioid requiring) metastatic castrate resistant prostate cancer (CRPC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Randomized Phase II Study of Linsitinib (OSI-906) Versus Topotecan in Patients With Relapsed Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Phase I Dose-Escalation Study of Linsitinib (OSI-906) and Erlotinib in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
